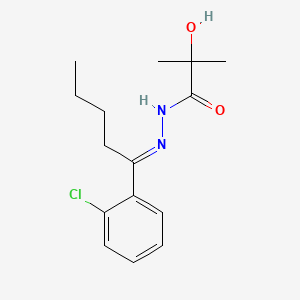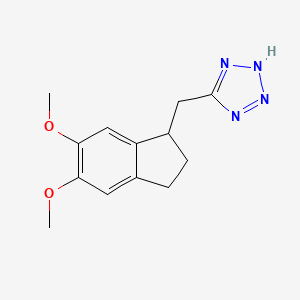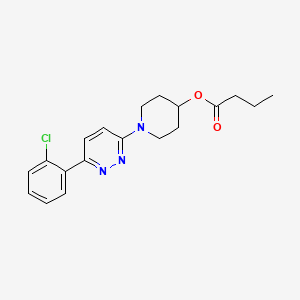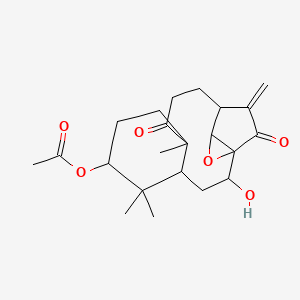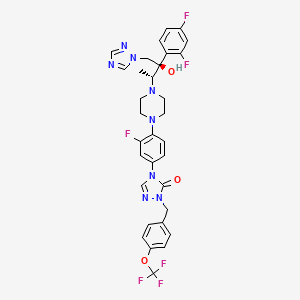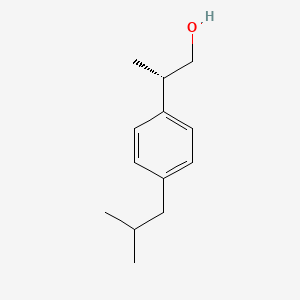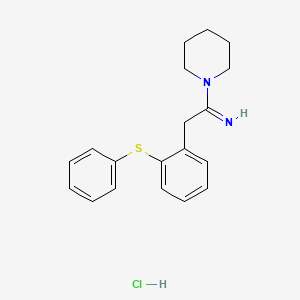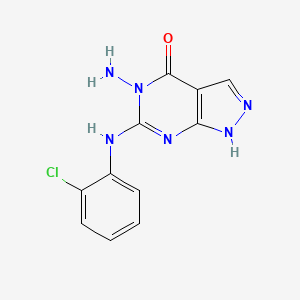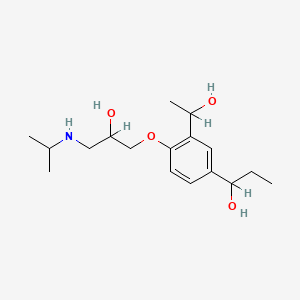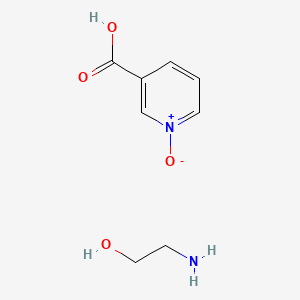
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is a chemical compound known for its unique structure and properties. It is a derivative of glycine, modified with a long-chain fatty acid and a cyclohexylamine group. This compound is used in various industrial and research applications due to its surfactant properties and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt typically involves the acylation of glycine with 9-octadecenoyl chloride under basic conditions. The reaction proceeds as follows:
- Glycine is reacted with 9-octadecenoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
- The resulting N-Methyl-N-(1-oxo-9-octadecenyl)glycine is then neutralized with cyclohexylamine to form the cyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acylation of glycine with 9-octadecenoyl chloride.
- Neutralization with cyclohexylamine.
- Purification steps such as crystallization or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt undergoes various chemical reactions, including:
Acylation: The compound can be further acylated to introduce additional functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fatty acid chain.
Common Reagents and Conditions
Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Acylation: Modified glycine derivatives with additional acyl groups.
Hydrolysis: Glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: Altered fatty acid chains with different oxidation states.
Applications De Recherche Scientifique
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt has various applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt involves its ability to interact with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it useful in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine ethanolamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is unique due to its specific combination of a long-chain fatty acid and a cyclohexylamine group. This structure provides distinct surfactant properties and the ability to form stable complexes, making it valuable in various applications.
Propriétés
Numéro CAS |
72906-41-3 |
|---|---|
Formule moléculaire |
C27H52N2O3 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
cyclohexanamine;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H13N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;7-6-4-2-1-3-5-6/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);6H,1-5,7H2/b11-10+; |
Clé InChI |
HLWVIAJDQFRVMK-ASTDGNLGSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


